molecular formula C8H6ClN3O2 B13037978 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B13037978
M. Wt: 211.60 g/mol
InChI Key: VPCWQIUQYCTXFC-UHFFFAOYSA-N
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Description

3-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3, a chlorine atom at position 6, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,10H2,(H,13,14)

InChI Key

VPCWQIUQYCTXFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo[1,2-A]pyridine ring system. The reaction conditions often include heating the reaction mixture to elevated temperatures and using solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert the amino group to other functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or other functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, certain analogs have shown potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . This highlights the potential of 3-amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid as a lead compound for developing new antitubercular agents.

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer potential. A study identified several imidazo[1,2-a]pyridine derivatives that exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . Such findings suggest that modifications of 3-amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid could lead to effective anticancer therapies.

Enzyme Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds from this class demonstrated IC50 values ranging from 0.2 to 50 μM against AChE, indicating their potential as therapeutic agents for cognitive disorders . The structural attributes of 3-amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid may enhance its efficacy as an AChE inhibitor.

Table: Summary of Synthesis Methods

MethodDescriptionReferences
CyclizationCondensation of pyridine derivatives with carbonyls ,
Functional Group ModificationHalogenation or amination for enhanced activity ,

Case Study 1: Antitubercular Activity

A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with significant activity against MDR-TB. The study reported that compounds derived from 3-amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid exhibited MIC values that support further development into therapeutic agents against tuberculosis .

Case Study 2: Anti-Cancer Efficacy

In vitro studies demonstrated that specific derivatives of the compound induced apoptosis in breast cancer cell lines. The results indicated a dose-dependent response with IC50 values suggesting potential for clinical application in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. For example, some imidazo[1,2-A]pyridine derivatives have been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Chlorine Substitution Isomers
  • 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 100001-79-4): Chlorine at position 3 instead of 6.
  • The absence of the amino group reduces basicity, likely impacting solubility and binding affinity compared to the target compound .
Amino Group Derivatives
  • 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Features an ethyl ester at position 2 and amino group at position 6. The ester group enhances lipophilicity, acting as a prodrug that may hydrolyze to the free carboxylic acid in vivo .
  • 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 64642-17-7): The aminomethyl group at position 6 introduces a basic side chain, improving aqueous solubility relative to the chloro-substituted target compound .
Trifluoromethyl and Methyl Substitutions
  • 3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Methyl at position 6 instead of chlorine. The methyl group is less electronegative, leading to weaker dipole interactions and possible differences in pharmacokinetic behavior .

Heterocyclic Framework Modifications

  • 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS: 14714-24-0): Pyridazine core (two adjacent nitrogen atoms) replaces the pyridine ring.

Physicochemical and Pharmacological Properties

The table below summarizes key differences among selected analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties Evidence Reference
3-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid NH2 (3), Cl (6), COOH (2) ~227.62* High polarity; potential for H-bonding Inferred
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (6), COOH (2) 196.59 Reduced basicity; moderate solubility
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Cl (6), CF3 (2), COOH (3) 264.59 High lipophilicity; metabolic stability
6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester NH2 (6), COOEt (2) ~223.25* Prodrug potential; enhanced absorption
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Cl (6), COOH (2) 197.58 Pyridazine core; altered electronics

*Calculated based on molecular formula.

Implications for Drug Design

  • Positional Effects : Chlorine at position 6 (target compound) vs. position 3 (CAS: 100001-79-4) may influence steric interactions in receptor binding pockets .
  • Functional Group Trade-offs: Amino groups enhance solubility but may increase metabolic liability, whereas trifluoromethyl groups improve stability but reduce solubility .
  • Heterocycle Choice : Pyridazine analogs (e.g., CAS: 14714-24-0) offer distinct electronic profiles, useful for targeting enzymes sensitive to nitrogen-rich scaffolds .

Biological Activity

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid (CAS Number: 1490937-63-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid is C8H6ClN3O2C_8H_6ClN_3O_2, with a molecular weight of 211.60 g/mol. The compound features an imidazo-pyridine structure, which is significant for its reactivity and interaction with biological targets.

PropertyValue
CAS Number1490937-63-7
Molecular FormulaC₈H₆ClN₃O₂
Molecular Weight211.60 g/mol
StructureChemical Structure

Pharmaceutical Applications

3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid is primarily investigated for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is linked to the development of anti-inflammatory and anti-cancer agents . Its mechanism of action often involves enzyme inhibition, particularly targeting cyclooxygenase (COX) enzymes which are crucial in inflammatory pathways .

The compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit COX-2, an enzyme associated with inflammation and pain pathways.
  • Protein-Ligand Interactions : The compound interacts with specific proteins and enzymes, influencing various biochemical pathways critical in disease processes .

In Vitro Studies

Recent studies have focused on evaluating the in vitro activity of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid against various cell lines. For instance:

  • A study demonstrated that derivatives of this compound exhibited significant inhibition rates against specific cancer cell lines, outperforming standard treatments like EGCG (Epigallocatechin gallate) in some cases .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the imidazo-pyridine structure can enhance biological activity. For example:

  • Compounds with additional halogen substitutions showed improved potency against target enzymes compared to their non-halogenated counterparts .

Material Science

The unique properties of 3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid extend to material science where it is utilized in developing advanced materials such as polymers and coatings that require enhanced chemical resistance and durability .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in creating safer and more effective pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that minimize environmental impact while maximizing efficacy .

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